2-Methyl-1-(pyrimidin-5-yl)propan-1-one
Overview
Description
2-Methyl-1-pyrimidin-5-ylpropan-1-one is an organic compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol. This compound is a pyrimidine derivative, which is a class of heterocyclic aromatic organic compounds. Pyrimidines are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-pyrimidin-5-ylpropan-1-one typically involves the reaction of 2-methylpyrimidine with propanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of 2-Methyl-1-pyrimidin-5-ylpropan-1-one involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-pyrimidin-5-ylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Methyl-1-pyrimidin-5-ylpropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-pyrimidin-5-ylpropan-1-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits tyrosine kinase inhibition and cyclin-dependent kinase inhibition.
Pyrimidino[4,5-d][1,3]oxazine: Used in the synthesis of various heterocyclic compounds.
Uniqueness
2-Methyl-1-pyrimidin-5-ylpropan-1-one is unique due to its specific structure and reactivity, which make it a valuable intermediate in organic synthesis.
Properties
CAS No. |
103686-54-0 |
---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-methyl-1-pyrimidin-5-ylpropan-1-one |
InChI |
InChI=1S/C8H10N2O/c1-6(2)8(11)7-3-9-5-10-4-7/h3-6H,1-2H3 |
InChI Key |
CMQIVPYWPYSREO-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)C1=CN=CN=C1 |
Canonical SMILES |
CC(C)C(=O)C1=CN=CN=C1 |
Synonyms |
1-Propanone, 2-methyl-1-(5-pyrimidinyl)- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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